molecular formula C8H7N5OS B1610931 1-(4-Carbamoylphenyl)-5-mercaptotetrazole CAS No. 80407-52-9

1-(4-Carbamoylphenyl)-5-mercaptotetrazole

Cat. No. B1610931
CAS RN: 80407-52-9
M. Wt: 221.24 g/mol
InChI Key: JIQGQTRMXLWQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a carbamoylphenyl group and a mercaptotetrazole group. Carbamoylphenyl compounds are often used in the synthesis of various pharmaceuticals . Mercaptotetrazole is a type of tetrazole, which are known for their wide range of applications in medicinal chemistry due to their bioisosteric properties .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. Carbamoylphenyl compounds can participate in a variety of reactions due to the presence of the carbamoyl group . Tetrazoles are known to react with electrophiles, and can also participate in cycloaddition reactions .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific data, it’s difficult to provide accurate safety and hazard information for "1-(4-Carbamoylphenyl)-5-mercaptotetrazole" .

properties

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5OS/c9-7(14)5-1-3-6(4-2-5)13-8(15)10-11-12-13/h1-4H,(H2,9,14)(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQGQTRMXLWQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575438
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Carbamoylphenyl)-5-mercaptotetrazole

CAS RN

80407-52-9
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Carbamoylphenyl)-5-mercaptotetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Carbamoylphenyl)-5-mercaptotetrazole
Reactant of Route 3
1-(4-Carbamoylphenyl)-5-mercaptotetrazole
Reactant of Route 4
1-(4-Carbamoylphenyl)-5-mercaptotetrazole
Reactant of Route 5
1-(4-Carbamoylphenyl)-5-mercaptotetrazole
Reactant of Route 6
1-(4-Carbamoylphenyl)-5-mercaptotetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.